molecular formula C10H14O4Sn B12349888 Tin, bis(2,4-pentanedionato-kappaO2,kappaO4)-, (T-4)-

Tin, bis(2,4-pentanedionato-kappaO2,kappaO4)-, (T-4)-

Cat. No.: B12349888
M. Wt: 316.93 g/mol
InChI Key: XDRPDDZWXGILRT-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tin, bis(2,4-pentanedionato-kappaO2,kappaO4)-, (T-4)-, also known as tin(II) acetylacetonate, is a coordination compound with the formula C10H14O4Sn. This compound is characterized by the presence of tin(II) ion coordinated to two acetylacetonate ligands. It is commonly used in various chemical processes due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tin, bis(2,4-pentanedionato-kappaO2,kappaO4)-, (T-4)- typically involves the reaction of tin(II) chloride with acetylacetone in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

SnCl2+2C5H8O2Sn(C5H7O2)2+2HCl\text{SnCl}_2 + 2 \text{C}_5\text{H}_8\text{O}_2 \rightarrow \text{Sn(C}_5\text{H}_7\text{O}_2)_2 + 2 \text{HCl} SnCl2​+2C5​H8​O2​→Sn(C5​H7​O2​)2​+2HCl

Industrial Production Methods

In industrial settings, the production of tin, bis(2,4-pentanedionato-kappaO2,kappaO4)-, (T-4)- is scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The product is then purified through techniques like recrystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Tin, bis(2,4-pentanedionato-kappaO2,kappaO4)-, (T-4)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The acetylacetonate ligands can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Ligand exchange reactions can be carried out using various ligands like phosphines and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin(IV) compounds, while reduction may produce tin(0) or tin(I) compounds.

Scientific Research Applications

Tin, bis(2,4-pentanedionato-kappaO2,kappaO4)-, (T-4)- has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.

    Industry: It is utilized in the production of coatings, adhesives, and as a precursor for the deposition of tin-containing films.

Mechanism of Action

The mechanism of action of tin, bis(2,4-pentanedionato-kappaO2,kappaO4)-, (T-4)- involves its ability to coordinate with various substrates and catalyze reactions. The tin(II) ion acts as a Lewis acid, facilitating the activation of substrates and promoting chemical transformations. The acetylacetonate ligands stabilize the tin(II) ion and enhance its reactivity.

Comparison with Similar Compounds

Similar Compounds

    Tin(IV) acetylacetonate: Contains tin in a higher oxidation state and exhibits different reactivity.

    Zinc acetylacetonate: Similar coordination compound with zinc instead of tin.

    Copper acetylacetonate: Another metal acetylacetonate with distinct properties and applications.

Uniqueness

Tin, bis(2,4-pentanedionato-kappaO2,kappaO4)-, (T-4)- is unique due to its specific coordination environment and the properties conferred by the tin(II) ion. Its stability and reactivity make it a valuable compound in various chemical processes and applications.

Properties

Molecular Formula

C10H14O4Sn

Molecular Weight

316.93 g/mol

IUPAC Name

bis(4-oxopent-2-en-2-yloxy)tin

InChI

InChI=1S/2C5H8O2.Sn/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2

InChI Key

XDRPDDZWXGILRT-UHFFFAOYSA-L

Canonical SMILES

CC(=CC(=O)C)O[Sn]OC(=CC(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.